ハロキシフォップ

概要

説明

ハロキシホップは、アリロキシフェノキシプロピオン酸系に属する選択性除草剤です。 主に、テンサイ、油糧種子、ジャガイモ、葉物野菜、タマネギ、ヒマワリ、イチゴなどのさまざまな広葉作物における一年生および多年生の雑草の防除に使用されます . ハロキシホップは、ハロキシホップ-メチルとハロキシホップ-エトキシエチルを含むさまざまな形態で入手できます .

科学的研究の応用

Haloxyfop has several scientific research applications. It is widely used in agricultural research to study weed resistance and herbicide efficacy . In analytical chemistry, haloxyfop is used to develop and validate methods for detecting pesticide residues in various matrices, including infant formulas . Additionally, haloxyfop’s ability to inhibit lipid synthesis makes it a valuable tool in studying metabolic pathways and enzyme functions in plants .

作用機序

生化学分析

Biochemical Properties

Haloxyfop plays a significant role in biochemical reactions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is essential for the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis. By inhibiting ACCase, Haloxyfop disrupts the production of fatty acids, leading to the cessation of cell membrane synthesis and ultimately causing cell death in susceptible plants . Haloxyfop interacts with the ACCase enzyme by binding to its carboxyltransferase domain, preventing the enzyme from catalyzing its reaction .

Cellular Effects

Haloxyfop exerts profound effects on various types of cells and cellular processes. In plant cells, it inhibits cell division and elongation by disrupting fatty acid synthesis, which is vital for cell membrane formation . This inhibition leads to the accumulation of metabolic intermediates and a decline in cellular ATP levels . In animal cells, Haloxyfop has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by interfering with lipid biosynthesis . The compound’s impact on cell function includes alterations in the uptake and utilization of metabolic intermediates, leading to reduced cell viability and growth .

Molecular Mechanism

The molecular mechanism of Haloxyfop involves its binding to the carboxyltransferase domain of the acetyl-CoA carboxylase enzyme, inhibiting its activity . This binding prevents the conversion of acetyl-CoA to malonyl-CoA, a crucial step in fatty acid biosynthesis . The inhibition of ACCase by Haloxyfop leads to a reduction in fatty acid production, disrupting cell membrane synthesis and causing cell death in susceptible plants . Additionally, Haloxyfop has been shown to induce changes in gene expression related to lipid metabolism and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Haloxyfop change over time due to its stability and degradation. Haloxyfop is relatively stable under neutral and acidic conditions but degrades rapidly under alkaline conditions . Over time, the compound’s efficacy may decrease due to its degradation, leading to reduced herbicidal activity . Long-term studies have shown that Haloxyfop can cause persistent changes in cellular function, including alterations in lipid metabolism and cell viability . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of Haloxyfop vary with different dosages in animal models. At low doses, Haloxyfop has minimal impact on cellular function and overall health . At higher doses, the compound can cause significant toxic effects, including liver and kidney damage, reduced growth rates, and alterations in lipid metabolism . Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects . These findings underscore the importance of careful dosage management when using Haloxyfop in agricultural settings .

Metabolic Pathways

Haloxyfop is involved in several metabolic pathways, primarily related to its role as an inhibitor of acetyl-CoA carboxylase . The compound is metabolized in plants and animals through hydrolysis, leading to the formation of various metabolites . These metabolites can further interact with enzymes and cofactors involved in lipid metabolism, affecting metabolic flux and metabolite levels . The primary metabolic pathway of Haloxyfop involves its conversion to haloxyfop acid, which retains herbicidal activity .

Transport and Distribution

Within cells and tissues, Haloxyfop is transported and distributed through various mechanisms. The compound is absorbed by plant roots and leaves, where it is translocated to other parts of the plant . In animal models, Haloxyfop is distributed to various tissues, including the liver, kidneys, and fat . Transporters and binding proteins play a crucial role in the localization and accumulation of Haloxyfop within cells . The compound’s distribution is influenced by its chemical properties, including solubility and stability .

Subcellular Localization

Haloxyfop’s subcellular localization is primarily within the chloroplasts of plant cells, where it exerts its herbicidal activity by inhibiting acetyl-CoA carboxylase . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to specific compartments within the cell . In animal cells, Haloxyfop is localized to various organelles involved in lipid metabolism, including the endoplasmic reticulum and mitochondria . This subcellular localization is critical for the compound’s activity and function, as it allows Haloxyfop to interact with its target enzymes and exert its effects on cellular processes .

準備方法

化学反応の分析

ハロキシホップは、加水分解や酸化など、さまざまな化学反応を起こします。 たとえば、ハロキシホップ-メチルは加水分解されてハロキシホップ酸を放出することができます . これらの反応で使用される一般的な試薬には、加水分解用のメタノール性水酸化ナトリウムと抽出用のアセトニトリルが含まれます . これらの反応から生成される主な生成物は、親酸とそのエステルです .

科学研究の応用

ハロキシホップには、いくつかの科学研究の応用があります。 それは、雑草抵抗性と除草剤の有効性を研究するために、農業研究で広く使用されています . 分析化学では、ハロキシホップは、乳児用ミルクを含むさまざまなマトリックス中の農薬残留物を検出するための方法を開発および検証するために使用されます . さらに、ハロキシホップの脂質合成を阻害する能力は、植物の代謝経路と酵素機能を研究するための貴重なツールとなります .

類似化合物との比較

ハロキシホップは、フルアジホップやキザロホップなどの他のアリロキシフェノキシプロピオン酸系除草剤に似ています。 これらの化合物は、アセチルCoAカルボキシラーゼ酵素を標的とする類似の作用機序を共有しています . ハロキシホップは、幅広い草本雑草に対する高い効力と、さまざまな作物タイプで使用できる点が特徴です . 類似の化合物には、以下が含まれます。

- フルアジホップ

- キザロホップ

- ジクロホップ

特性

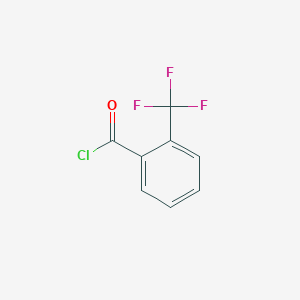

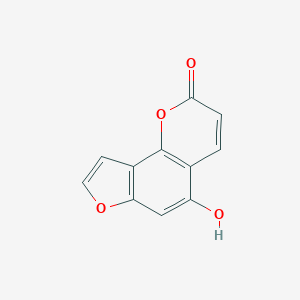

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUAJYOYBLQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69806-86-6 (hydrochloride salt) | |

| Record name | Haloxyfop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7042019 | |

| Record name | Haloxyfop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69806-34-4 | |

| Record name | Haloxyfop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOXYFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24TYO6H90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of haloxyfop in plants?

A1: Haloxyfop specifically targets the Acetyl-CoA Carboxylase (ACCase) enzyme in susceptible plants. []

Q2: How does haloxyfop affect ACCase activity?

A2: Haloxyfop inhibits ACCase activity, which is a crucial enzyme involved in fatty acid biosynthesis. [] This inhibition disrupts lipid production, ultimately leading to plant death. [, ]

Q3: What are the downstream effects of haloxyfop-induced ACCase inhibition?

A3: ACCase inhibition leads to a cascade of effects, including:* Disruption of lipid synthesis, particularly affecting cell membrane formation. [, ]* Impaired respiration, primarily due to inhibition of the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (α-KGDC). []* Accumulation of amino acids within the plant cells. []

Q4: How does moisture stress influence the effectiveness of haloxyfop?

A4: Moisture stress has been shown to reduce the efficacy of haloxyfop. This is attributed to:

- Decreased foliar absorption of the herbicide. [, ]

- Inhibition of haloxyfop translocation within the plant, affecting its movement to active sites. [, ]

Q5: Does moisture stress influence the metabolism of haloxyfop in plants?

A5: Research suggests that while moisture stress significantly impacts haloxyfop absorption and translocation, it does not appear to alter the herbicide's metabolism within the plants. [, ]

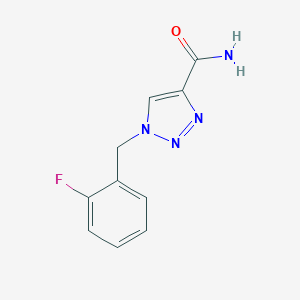

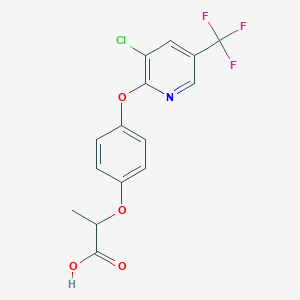

Q6: What is the molecular formula and weight of haloxyfop?

A6: Haloxyfop has the molecular formula C15H11ClF3NO4 and a molecular weight of 373.7 g/mol.

Q7: Are there any known interactions between haloxyfop and other herbicides?

A7: Yes, studies have shown both antagonistic and synergistic interactions. For instance:

- Mixing haloxyfop with 2,4-D can reduce its efficacy, indicating antagonism. [, ]

- Combining haloxyfop with chlorimuron or cloransulam can enhance weed control, suggesting synergy. []

Q8: How does the addition of adjuvants affect haloxyfop's activity?

A8: Adjuvants can significantly influence haloxyfop's effectiveness:

- Petroleum oil concentrate (POC) improves foliar absorption and translocation compared to soybean oil concentrate (SBOC), oxysorbic (20 POE), or no adjuvant. []

- Oxysorbic (20 POE) results in the lowest absorption of haloxyfop among the tested adjuvants. []

Q9: Does relative humidity impact haloxyfop efficacy?

A9: Yes, higher relative humidity (70%) generally leads to increased absorption and translocation of haloxyfop in plants compared to lower relative humidity (30%). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)

![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)